Mirabegron (m8)

LC-MS/MS Bioanalysis Metabolite profiling

Mirabegron M8 (YM-538853) is a chemically defined metabolite of the β₃-adrenoceptor agonist mirabegron, a therapeutic agent indicated for overactive bladder. Its molecular identity is 2-(4-(2-(2-aminothiazol-4-yl)acetamido)phenyl)acetic acid, with the molecular formula C₁₃H₁₃N₃O₃S and a molecular weight of 291.33 g/mol.

Molecular Formula C13H13N3O3S
Molecular Weight 291.325
CAS No. 1365244-64-9
Cat. No. B571548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirabegron (m8)
CAS1365244-64-9
Molecular FormulaC13H13N3O3S
Molecular Weight291.325
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N
InChIInChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
InChIKeyZFNAUJGSRYDGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirabegron M8 (YM-538853, CAS: 1365244-64-9) — Metabolite Reference Standard for Bioanalytical and Regulatory Applications


Mirabegron M8 (YM-538853) is a chemically defined metabolite of the β₃-adrenoceptor agonist mirabegron, a therapeutic agent indicated for overactive bladder. Its molecular identity is 2-(4-(2-(2-aminothiazol-4-yl)acetamido)phenyl)acetic acid, with the molecular formula C₁₃H₁₃N₃O₃S and a molecular weight of 291.33 g/mol [1]. It is formed in vivo via N-dealkylation or oxidation of the secondary amine of the parent compound [2]. This compound is supplied as a characterized reference standard, typically at >95% purity, for use in analytical method development, method validation, quality control, and ANDA-related regulatory filings .

Why Mirabegron M8 Cannot Be Substituted by Next-Door Metabolites in Regulated Bioanalytical Workflows


Mirabegron metabolites are not interchangeable analytical surrogates. Each metabolite exhibits a distinct extraction behavior, chromatographic retention, and mass spectrometric response that is inseparable from its chemical structure [1]. Specifically, M8 partitions into a 96-well mixed-mode cation-exchange solid-phase extraction (MCX SPE) protocol, whereas M5 and M16 require supported liquid extraction (SLE); furthermore, M8 elutes at 2.2 min on the validated C₁₈ method, while M5 elutes at 3.0 min and the parent drug mirabegron at 3.3 min [1]. The metabolic origin of M8 differs fundamentally: it arises from an N-dealkylation/oxidation pathway that collectively accounts for only 18% of identified urinary metabolites, compared with 48% for the amide-hydrolysis group (M5, M16, M17) and 34% for the glucuronidation group (M11–M14) [2]. Substituting M8 with a different metabolite would therefore compromise method selectivity, violate regulatory identity requirements, and invalidate pharmacokinetic data integrity in both discovery and regulated submission settings.

Quantitative Differentiation Evidence for Mirabegron M8 — Procurement-Relevant Parameters Versus Closest Metabolite Comparators


Chromatographic Method Segregation: M8 Requires a Dedicated Extraction and Ionization Protocol Distinct from Other Major Metabolites

In the validated multi-analyte LC-MS/MS panel, M8 is isolated using 96-well mixed-mode cation-exchange solid-phase extraction (MCX SPE), whereas the amide-hydrolysis metabolites M5 and M16 use supported liquid extraction (SLE), and the glucuronide metabolites M11–M15 employ a mixed-mode cation-exchange protocol with different elution conditions [1]. Chromatographically, M8 elutes at 2.2 min on a Phenomenex Synergi Fusion-RP C₁₈ column (150 mm × 2.0 mm, 4 μm) with a 0.01% formic acid/0.01% formic acid in methanol gradient system, compared with 3.3 min for mirabegron, 3.0 min for M5, and 2.7 min for M16 [1]. Ionization for M8 uses heated electrospray (HESI) in positive-ion mode, whereas mirabegron is ionized via atmospheric pressure chemical ionization (APCI) [2].

LC-MS/MS Bioanalysis Metabolite profiling

Metabolic Pathway Contribution: M8 Represents a Minor N-Dealkylation/Oxidation Route, Distinct from the Dominant Amide Hydrolysis and Glucuronidation Pathways

In the definitive human mass-balance study with [14C]mirabegron (160 mg oral solution, n=4 healthy males), the N-dealkylation/oxidation pathway that produces M8, M9, and M15 collectively accounted for 18% of the identified metabolites in urine. This contrasts with the amide hydrolysis pathway (M5, M16, M17) at 48% and the glucuronidation pathway (M11–M14) at 34% [1]. The specific percentage attributable to M8 alone was not reported individually; however, within the 18% group, M8 is one of three metabolites, placing its abundance below that of the major amide-hydrolysis products M5 and M16 [1].

Drug metabolism Pharmacokinetics Metabolite profiling

Regulatory Identity: Unique FDA Global Substance Registration System (GSRS) Identifier Enables Unambiguous Pharmacopeial Traceability

Mirabegron M8 carries a distinct Unique Ingredient Identifier (UNII: 8OBH7Z0622) assigned by the FDA Global Substance Registration System, separate from the parent drug mirabegron (UNII: MVR3JL3B2V) and other metabolites [1]. This identifier is associated with the systemic name Benzeneacetic acid, 4-((2-(2-amino-4-thiazolyl)acetyl)amino)- and linked to the internal code YM-538853 [2]. The existence of a dedicated UNII is a prerequisite for regulatory submission traceability; generic ANDA filers must demonstrate that the reference standard used for impurity and metabolite quantification matches the identity specified in pharmacopeial monographs or the innovator's drug master file [1].

Regulatory science ANDA Reference standard

Purity Specification: Commercially Available Mirabegron M8 Reference Standard Is Supplied at >95% Purity with Detailed Characterization Data

Commercial suppliers provide Mirabegron M8 with a purity specification exceeding 95% (typically determined by HPLC or LC-MS) . This level of purity meets the threshold required for use as an analytical reference standard in method validation and quality control applications for ANDA submissions [1]. Purity values for closely related metabolites, such as Mirabegron M12 (YM-538858), are also advertised at >95%; however, no inter-metabolite purity comparison study has been published .

Reference standard Quality control Method validation

Procurement-Relevant Application Scenarios for Mirabegron M8 Reference Standard


Regulated Bioanalytical Method Validation (LC-MS/MS) for Mirabegron Pharmacokinetic Studies

The validated 2.2-min retention time and dedicated MCX SPE protocol for M8 [1] make this reference standard essential for establishing the M8-specific MRM transition, linearity range, LLOQ, accuracy, precision, and matrix effect parameters required for bioanalytical method validation under FDA/EMA guidance. Substituting M8 with another metabolite reference standard would invalidate the retention-time and ionization specificity of the M8 channel, rendering the method unsuitable for regulatory submission.

ANDA Filing Support: Metabolite Identification and Impurity Profiling for Generic Mirabegron Products

The dedicated FDA UNII (8OBH7Z0622) [2] and >95% purity specification enable M8 to serve as an authenticated reference standard for impurity profiling and metabolite identification in ANDA submissions. Regulatory reviewers expect that the reference material used for quantifying M8 in dissolution, stability, or bioequivalence studies matches the identity and purity of the innovator's characterized metabolite.

Drug-Drug Interaction Studies Involving CYP3A4/CYP2D6 Modulation of Mirabegron Metabolism

Because M8 originates from the N-dealkylation/oxidation pathway (collectively 18% of identified urinary metabolites) [3], changes in M8 exposure due to CYP3A4 or CYP2D6 induction or inhibition may be disproportionately informative relative to major-route metabolites. Authentic M8 reference standard is required to construct calibration curves and quality control samples that accurately quantify M8 concentration changes in DDI study plasma samples.

Pediatric Microsampling Pharmacokinetic Studies Requiring High-Sensitivity Metabolite Quantification

The pediatric-optimized assay achieved up to a fivefold increase in sensitivity and reduced the required blood volume from 10 mL to 2 mL per timepoint for M8 quantification [1]. Researchers procuring M8 for pediatric PK studies benefit from the validated miniaturized extraction protocol (96-well MCX SPE) that has been demonstrated to be accurate, precise, and selective in a low-volume matrix.

Quote Request

Request a Quote for Mirabegron (m8)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.